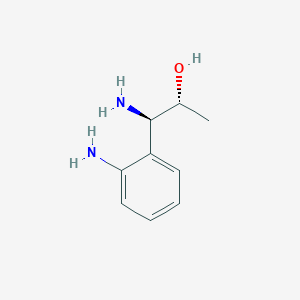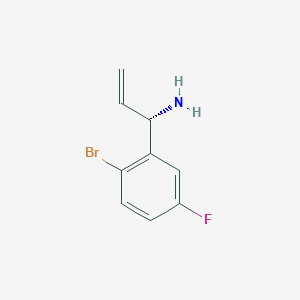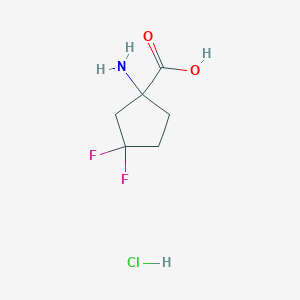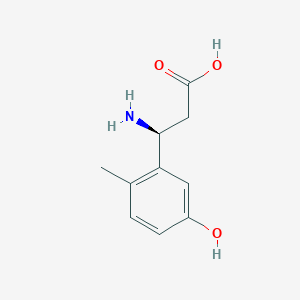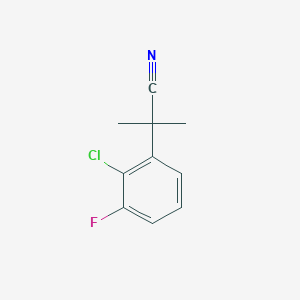
2-(2-Chloro-3-fluorophenyl)-2-methylpropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-3-fluorophenyl)-2-methylpropanenitrile is an organic compound with the molecular formula C10H9ClFN It is characterized by the presence of a chloro and fluoro substituent on a phenyl ring, along with a nitrile group attached to a methylpropanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-3-fluorophenyl)-2-methylpropanenitrile typically involves the reaction of 2-chloro-3-fluorobenzyl chloride with a suitable nitrile source under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-3-fluorophenyl)-2-methylpropanenitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Nucleophilic Substitution: Substituted phenyl derivatives with different functional groups.
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or other reduced nitrogen-containing compounds.
Scientific Research Applications
2-(2-Chloro-3-fluorophenyl)-2-methylpropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-3-fluorophenyl)-2-methylpropanenitrile involves its interaction with molecular targets such as enzymes or receptors. The presence of the chloro and fluoro substituents can influence the compound’s binding affinity and specificity towards these targets. The nitrile group may also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-fluorophenylboronic acid
- 2-Chloro-3-fluorophenylhydrazine hydrochloride
- 2-Chloro-3-fluorophenylmethanol
Uniqueness
2-(2-Chloro-3-fluorophenyl)-2-methylpropanenitrile is unique due to the combination of its chloro, fluoro, and nitrile functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a different balance of electronic and steric effects, making it valuable for specific synthetic and research purposes.
Properties
Molecular Formula |
C10H9ClFN |
|---|---|
Molecular Weight |
197.63 g/mol |
IUPAC Name |
2-(2-chloro-3-fluorophenyl)-2-methylpropanenitrile |
InChI |
InChI=1S/C10H9ClFN/c1-10(2,6-13)7-4-3-5-8(12)9(7)11/h3-5H,1-2H3 |
InChI Key |
CGKXVXNPFDTVRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)C1=C(C(=CC=C1)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


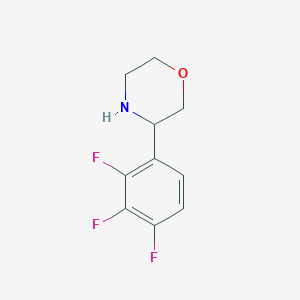

![(3R)-3-amino-3-[4-(dimethylamino)phenyl]propan-1-ol](/img/structure/B13042930.png)
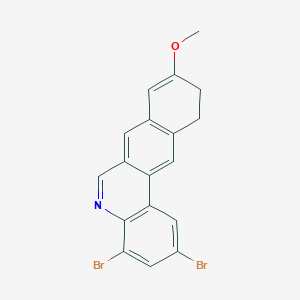
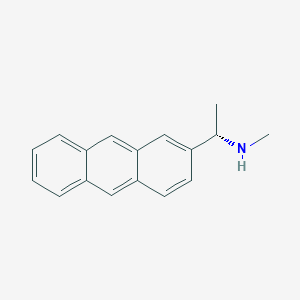
![N4-Pentylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B13042948.png)
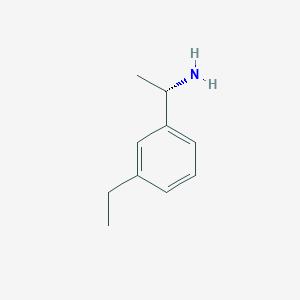
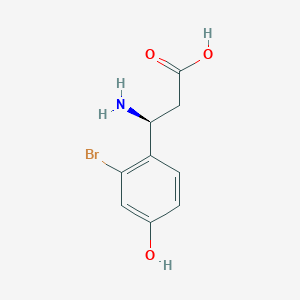

![(1R,4R)-6'-Bromo-4-methoxy-4-methylspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B13042971.png)
